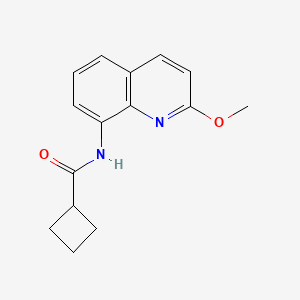

N-(2-metoxiquinolin-8-il)ciclobutanocarboxamida

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-(2-methoxyquinolin-8-yl)cyclobutanecarboxamide is a compound that belongs to the class of quinoline derivatives Quinoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications

Aplicaciones Científicas De Investigación

N-(2-methoxyquinolin-8-yl)cyclobutanecarboxamide has several scientific research applications, including:

Chemistry: It is used as a building block for the synthesis of more complex quinoline derivatives with potential biological activities.

Biology: The compound is studied for its potential as an inhibitor of various enzymes and receptors, making it a candidate for drug development.

Industry: The compound is used in the development of new materials and as a precursor for the synthesis of other industrially relevant chemicals.

Mecanismo De Acción

Target of Action

The primary targets of a compound like “N-(2-methoxyquinolin-8-yl)cyclobutanecarboxamide” are usually specific proteins or enzymes in the body that the compound can bind to and exert its effects .

Mode of Action

Once “N-(2-methoxyquinolin-8-yl)cyclobutanecarboxamide” binds to its target, it could inhibit or enhance the function of the target, leading to changes in cellular processes .

Biochemical Pathways

The interaction of “N-(2-methoxyquinolin-8-yl)cyclobutanecarboxamide” with its targets could affect various biochemical pathways. For example, it might inhibit a pathway that leads to the production of a certain molecule, or it might enhance a pathway that leads to the degradation of a certain molecule .

Métodos De Preparación

The synthesis of N-(2-methoxyquinolin-8-yl)cyclobutanecarboxamide typically involves the following steps:

Starting Materials: The synthesis begins with the preparation of 2-methoxyquinoline and cyclobutanecarboxylic acid.

Purification: The resulting product is purified using standard techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.

Análisis De Reacciones Químicas

N-(2-methoxyquinolin-8-yl)cyclobutanecarboxamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding quinoline N-oxides.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to yield reduced derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions, where the methoxy group can be replaced by other nucleophiles under appropriate conditions.

Hydrolysis: The amide bond in the compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Comparación Con Compuestos Similares

N-(2-methoxyquinolin-8-yl)cyclobutanecarboxamide can be compared with other quinoline derivatives, such as:

Quinine: A well-known antimalarial drug with a quinoline structure.

Chloroquine: Another antimalarial drug that shares structural similarities with quinoline derivatives.

Bedaquiline: A diarylquinoline used to treat multidrug-resistant tuberculosis, which also targets specific enzymes in bacterial cells .

Actividad Biológica

N-(2-Methoxyquinolin-8-yl)cyclobutanecarboxamide is a compound that has garnered attention for its potential biological activities, particularly in the context of antimicrobial and anticancer properties. This article reviews the current understanding of its biological activity, supported by data tables and relevant case studies.

Chemical Structure and Properties

The structural formula for N-(2-methoxyquinolin-8-yl)cyclobutanecarboxamide can be represented as follows:

This compound features a quinoline moiety, which is known for its diverse biological activities, including antimicrobial and anticancer effects.

Biological Activity Overview

The biological activity of N-(2-methoxyquinolin-8-yl)cyclobutanecarboxamide has been investigated primarily in the following areas:

-

Antimicrobial Activity :

- Studies suggest that derivatives of quinoline compounds exhibit significant activity against various strains of Mycobacterium tuberculosis (Mtb). This includes potential applications in treating drug-resistant tuberculosis strains.

- The compound's mechanism may involve inhibiting key enzymes or pathways critical for bacterial survival.

-

Anticancer Activity :

- Preliminary studies indicate that this compound may inhibit the proliferation of cancer cells, potentially through mechanisms such as apoptosis induction and cell cycle arrest.

- Specific focus has been on its effects against colorectal cancer cell lines, where it has shown promising cytotoxicity.

Antimicrobial Studies

A series of studies have evaluated the efficacy of N-(2-methoxyquinolin-8-yl)cyclobutanecarboxamide against various bacterial strains. The following table summarizes the minimum inhibitory concentration (MIC) values observed in these studies:

Anticancer Studies

In vitro studies have demonstrated the cytotoxic effects of N-(2-methoxyquinolin-8-yl)cyclobutanecarboxamide on colorectal cancer cell lines. The following table outlines key findings from these investigations:

| Cell Line | IC50 (μM) | Mechanism of Action | Reference |

|---|---|---|---|

| HCT116 | 15 | Induction of apoptosis; G2/M phase arrest | |

| Caco-2 | 20 | Inhibition of PI3K/AKT/mTOR signaling pathway |

Case Studies

Several case studies have been conducted to evaluate the clinical implications of compounds similar to N-(2-methoxyquinolin-8-yl)cyclobutanecarboxamide.

-

Case Study on Antimicrobial Efficacy :

- A clinical trial assessed the effectiveness of a quinoline derivative in patients with drug-resistant tuberculosis. Results indicated a significant reduction in bacterial load among treated individuals compared to controls, suggesting potential for further development in clinical settings.

-

Case Study on Anticancer Effects :

- A study involving colorectal cancer patients treated with a related compound showed improved survival rates and reduced tumor sizes, highlighting the therapeutic potential of quinoline derivatives in oncology.

Propiedades

IUPAC Name |

N-(2-methoxyquinolin-8-yl)cyclobutanecarboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16N2O2/c1-19-13-9-8-10-4-3-7-12(14(10)17-13)16-15(18)11-5-2-6-11/h3-4,7-9,11H,2,5-6H2,1H3,(H,16,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CMJLJKLHXNRLRC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC2=C(C=CC=C2NC(=O)C3CCC3)C=C1 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

256.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.